Lutetium(3+) acetate

説明

Lutetium(3+) acetate is a chemical compound that serves as a starting material for the synthesis of various lutetium complexes. It is often used in the preparation of lutetium-based phthalocyanines, coordination polymers, and other lutetium-containing materials. These compounds have applications in areas such as photodynamic therapy, solid-state lighting, and as potential photosensitizers for cancer treatment .

Synthesis Analysis

This compound is utilized in the synthesis of substituted diphthalocyanine complexes through condensation reactions with dilithium phthalocyanines, leading to both symmetrical and unsymmetrical compounds . Additionally, it is used in the preparation of octakis(alkylthio)-substituted lutetium(III) bisphthalocyanines, which are highly soluble in common organic solvents . A novel lutetium(III) acetate phthalocyanine has been synthesized via a Suzuki-Miyaura coupling reaction, followed by quaternization to increase water solubility for photodynamic therapy applications .

Molecular Structure Analysis

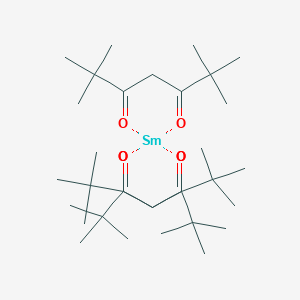

The molecular structure of this compound-derived compounds has been characterized using various spectroscopic techniques. For instance, the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group C2/c, with specific cell parameters and a temperature-dependent magnetic susceptibility that aligns with one unpaired electron per molecular unit . The crystal structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is orthorhombic, with a distorted trigonal prism formed by six oxygen atoms around the central lutetium ion .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, the thermal decomposition of lutetium(III) acetate tetrahydrate has been studied, revealing that it decomposes to anhydrous acetate and eventually to lutetium(III) oxide through an intermediate compound . The synthesis of lutetium(III) coordination polymers with 2,5-dihydroxybenzene-1,4-dicarboxylate anion has also been reported, resulting in three-dimensional metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-derived materials have been extensively studied. The thermal decomposition process of lutetium(III) acetate tetrahydrate involves a reversible transition and the release of acetone and carbon dioxide . The photophysical properties, such as fluorescence quantum yield and singlet oxygen generation, are crucial for applications in photodynamic therapy, with some lutetium phthalocyanines showing promising properties as potential photosensitizers . The magnetic and photoluminescent properties of lutetium(III) coordination polymers have also been investigated, demonstrating the potential for applications in magnetic and lighting technologies .

科学的研究の応用

Therapeutic and Diagnostic Applications in Nuclear Medicine

Lutetium-177 (177Lu) is recognized for its promising role in tumor diagnosis and therapy, particularly for neuroendocrine tumors. It's a theranostic agent with scintigraphic and therapeutic properties, making it a revolutionary choice in nuclear oncology due to its shorter β-range emission, which allows for better irradiation of smaller tumor volumes. Clinical trials have shown successful tumor regression in patients with malignant metastatic neuroendocrine tumors, especially when using 177Lu-DOTATATE PRRT, which significantly improves the quality of life for patients with gastroenteropancreatic NETs due to its higher affinity for somatostatin type 2 receptors. Additionally, 177Lu has been used in radiation synovectomy for the treatment of small to medium-sized joints, highlighting its versatility as a therapeutic agent in nuclear medicine (Anna & Vijayta, 2017).

Advancements in Material Sciences

Research and development of Lu3Al5O12 (LuAG)-based single crystal scintillators have shown significant advancements in material sciences. LuAG-based crystals, doped with various activators like Ce3+, Pr3+, Yb3+, and Sc3+, have been extensively studied to understand the scintillation mechanism, energy transfer, trapping processes, and the role of material defects. These studies have led to the discovery of multicomponent garnet single crystal scintillators, marking a new class of ultra-efficient complex oxide scintillators. This development has implications for improving the efficiency and application of scintillator materials in various technological applications, including medical imaging and radiation detection (Nikl et al., 2013).

Environmental Science Applications

The application of Land Use Regression (LUR) models to estimate long-term concentrations of traffic-related nitrogen oxides and fine particulate matter demonstrates the environmental science applications of lutetium compounds. LUR models, utilizing systematic reviews of historical data and measurements from passive samplers, provide high spatial resolution predictions of ambient air pollutant concentrations. This approach aids in understanding spatial patterns of traffic-related pollution, supporting environmental monitoring and public health initiatives (Henderson et al., 2007).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

This compound interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows this compound to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the somatostatin signaling pathway. By binding to somatostatin receptors, this compound can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that this compound is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, this compound reacts with ammonium fluoride to produce lutetium fluoride . .

特性

IUPAC Name |

lutetium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Lu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHWTSLMNFNFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890781 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Lutetium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18779-08-3 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)